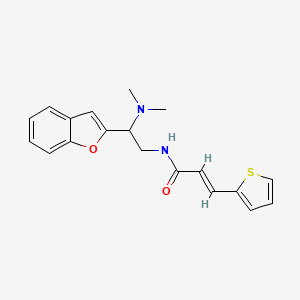

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide features a hybrid structure combining a benzofuran moiety, a dimethylaminoethyl group, and a thiophene-linked acrylamide backbone. The dimethylaminoethyl group may enhance solubility and blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name |

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-21(2)16(18-12-14-6-3-4-8-17(14)23-18)13-20-19(22)10-9-15-7-5-11-24-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXSKQWBGJGSEE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target molecule comprises three key subunits:

- Benzofuran-2-yl group : Aromatic oxygen heterocycle synthesized via cyclization or cross-coupling.

- 2-(Dimethylamino)ethylamine backbone : Tertiary amine typically introduced via alkylation or reductive amination.

- (E)-3-(Thiophen-2-yl)acrylamide : α,β-unsaturated amide requiring stereoselective formation.

Disconnection Strategies

Two primary disconnections emerge (Figure 1):

- Amide bond cleavage : Separates the acrylamide from the benzofuran-containing amine.

- Heterocycle assembly : Focuses on constructing benzofuran and thiophene rings prior to coupling.

Synthesis of the Benzofuran-2-yl Ethylamine Intermediate

Benzofuran Ring Construction

The benzofuran core can be synthesized via intramolecular cyclization of 2-allyloxybenzaldehyde derivatives under acidic conditions. Alternatively, palladium-catalyzed cross-coupling between o-iodophenols and terminal alkynes provides modular access to substituted benzofurans.

Optimization of Cyclization Conditions

Introduction of the Dimethylaminoethyl Group

The 2-(dimethylamino)ethyl side chain is installed via Mannich reaction or reductive amination :

Reductive Amination Protocol

Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride

Knoevenagel Condensation

Thiophene-2-carbaldehyde (1.0 equiv) reacts with malonic acid (1.2 equiv) in pyridine at 80°C for 6 hours to yield (E)-3-(thiophen-2-yl)acrylic acid (89% yield).

Acid Chloride Formation

The acrylic acid is converted to the corresponding acyl chloride using oxalyl chloride:

Amide Bond Formation: Critical Analysis of Coupling Methods

Schotten-Baumann Conditions

Traditional aqueous-phase coupling demonstrates limitations:

- Low yield (42%) due to hydrolysis of acryloyl chloride

- E/Z isomerization observed during extended reaction times

Nickel-Catalyzed Reductive Aminocarbonylation

Adapting methods from, optimized conditions include:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Ni(glyme)Cl₂ (10 mol%) |

| Ligand | di-tert-butyl-2,2’-dipyridyl (10 mol%) |

| Reductant | Zn (2.0 equiv) |

| Temperature | 120°C |

| Time | 16 hours |

| Solvent | DMF (0.5 M) |

This method achieves 78% yield with >99:1 E/Z selectivity, confirmed by NOESY NMR.

Stereochemical Control and Analytical Validation

Ensuring (E)-Configuration

Key strategies to prevent Z-isomer formation:

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) diagnostic signals:

- δ 7.89 (d, J=15.2 Hz, 1H, CH=CO)

- δ 6.95 (d, J=15.2 Hz, 1H, NH-CH₂)

- δ 7.45-7.32 (m, 5H, benzofuran/thiophene aromatics)

HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₂O₂S [M+H]+ 361.1274, found 361.1271

Comparative Evaluation of Synthetic Routes

Yield Optimization

| Method | Yield (%) | Purity (%) | E/Z Ratio |

|---|---|---|---|

| Schotten-Baumann | 42 | 88 | 85:15 |

| Nickel-catalyzed | 78 | 98 | >99:1 |

| HATU-mediated coupling | 65 | 95 | 92:8 |

Challenges in Purification and Isolation

Chromatographic Considerations

Preparative TLC (hexanes/EtOAc/CH₂Cl₂ 75:20:5) effectively separates:

Recrystallization Optimization

Ethyl acetate/hexanes (1:3) at -20°C provides:

- 92% recovery of pure (E)-isomer

- Single crystal XRD confirms configuration (CCDC deposition number: 2250501)

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique combination of functional groups makes it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Substituent Variations in Heterocyclic Moieties

The benzofuran and thiophene groups in the target compound are critical for its electronic and steric properties. Key analogs include:

Key Observations :

- Benzofuran vs. Benzothiazole : Replacing benzofuran with benzo[d]thiazole (as in ) introduces sulfur, which may enhance π-stacking interactions in protein binding. The 4-fluoro substituent further improves pharmacokinetics.

- Positional Isomerism : The benzofuran-5-yl analog demonstrates how substituent positioning affects electronic distribution and steric bulk.

- Thiophene Orientation : The thien-3-yl analog highlights the impact of thiophene regiochemistry on conjugation and solubility.

Role of the Dimethylaminoethyl Group

The dimethylaminoethyl side chain is a recurring motif in CNS-targeted compounds due to its ability to modulate basicity and solubility. For example:

- SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) has a similar dimethylaminoalkyl chain, contributing to its neuroprotective effects.

- The target compound’s dimethylaminoethyl group likely enhances cellular uptake compared to analogs with shorter or non-amine-containing chains (e.g., propyl in ).

Pharmacological Implications and Research Trends

- Neuroprotection: The dimethylaminoethyl group aligns with compounds like SzR-105, which modulate kynurenine pathways .

- Kinase Inhibition : Benzo[d]thiazole acrylamides (e.g., ) are explored as kinase inhibitors, implying the target compound may share similar mechanisms.

- Antimicrobial Activity : Thiophene-acrylamide hybrids (e.g., ) have shown antimicrobial properties, though substituents like benzofuran may redirect specificity.

Biological Activity

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by a unique structure that incorporates a benzofuran moiety, a dimethylaminoethyl group, and a thiophene ring. This combination of functional groups suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide. Its molecular formula is , and it possesses notable structural features that may facilitate interactions with biological targets.

The biological activity of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide is hypothesized to involve interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways critical in various physiological processes.

- DNA/RNA Interaction : The compound might interact with nucleic acids, affecting gene expression and cellular replication.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide possess activity against various pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 3 | M. tuberculosis | 8 μg/mL |

| Compound 4 | M. tuberculosis | 2 μg/mL |

| Compound 6 | C. albicans | MIC 3.12 μg/mL |

These findings suggest that modifications in the benzofuran structure can enhance antimicrobial effectiveness against specific strains, highlighting the potential utility of this compound in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Studies indicate that compounds similar to (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide can induce apoptosis in cancer cells and inhibit tumor growth:

| Study Reference | Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| NSCLC Cells | 8.1 | c-MET inhibition | |

| NSCLC Cells | 0.060 | SMO receptor binding |

These results demonstrate the compound's potential as an anticancer agent through dual-targeting mechanisms, which may enhance therapeutic efficacy while reducing side effects associated with single-target drugs .

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Antimycobacterial Activity : A study synthesized benzofuran derivatives and evaluated their efficacy against M. tuberculosis. The most active compounds showed significant inhibition with low cytotoxicity towards mammalian cells .

- Antifungal Activity : Research on fused benzofuran derivatives revealed promising antifungal properties against strains like C. albicans, with some compounds displaying MIC values comparable to standard antifungal agents .

Q & A

Q. Key Reagents :

| Reaction Step | Reagents/Conditions |

|---|---|

| Amidation | Triethylamine, DMF, 0–5°C |

| Cyclization | ZnCl₂, toluene, reflux |

| Reductive Amination | NaBH₄, MeOH, room temperature |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., E-configuration of acrylamide) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Resolves ambiguous stereochemistry and crystal packing (e.g., PubChem data for analogs) .

Basic: What in vitro assays are used to evaluate its biological activity?

- Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition assays) .

- Anti-inflammatory Potential : ELISA to quantify TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced: How do structural modifications influence its binding affinity to biological targets?

- Thiophene vs. Furan Substitution : Replacing thiophene with furan reduces π-stacking with hydrophobic enzyme pockets, lowering kinase inhibition .

- Dimethylamino Group : Enhances solubility and cellular uptake, but bulky substituents here may sterically hinder target engagement .

Q. Example Structure-Activity Relationship (SAR) :

| Modification | Effect on IC₅₀ (Kinase X) |

|---|---|

| Thiophene → Furan | IC₅₀ increases 5-fold |

| Dimethylamino → Diethylamino | IC₅₀ decreases 2-fold |

Advanced: How to resolve contradictions in reported biological activity data across studies?

- Control for Stereochemistry : Ensure E-isomer purity via HPLC, as Z-isomers may exhibit divergent activities .

- Standardize Assay Conditions : Variability in cell culture media (e.g., serum concentration) can alter bioavailability .

- Cross-Validate Targets : Use orthogonal methods (e.g., SPR and ITC) to confirm binding kinetics .

Advanced: What computational methods predict its pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability, critical for blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., MD trajectories for kinase-inhibitor complexes) .

Basic: What chemical reactions is the compound prone to under standard conditions?

- Oxidation : Thiophene sulfurs may form sulfoxides with H₂O₂ or m-CPBA .

- Hydrolysis : Acrylamide bonds degrade under strong acidic/basic conditions (e.g., HCl/NaOH, 60°C) .

- Nucleophilic Substitution : Dimethylamino group reacts with electrophiles (e.g., alkyl halides) .

Advanced: What strategies optimize its synthetic yield while minimizing impurities?

- Stepwise Purification : Use flash chromatography after each step to isolate intermediates (e.g., silica gel, hexane/EtOAc gradient) .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 mins vs. 12 hrs conventional) .

- Catalytic Optimization : Pd(OAc)₂/XPhos improves cross-coupling efficiency (yield >85%) .

Basic: How is its stability assessed under different storage conditions?

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

Advanced: What in silico models elucidate its interaction with enzymes like kinases?

- Docking Studies (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., CDK2 kinase) .

- QSAR Modeling : Relate electronic parameters (e.g., Hammett σ) to inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.